REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([C:8]([F:11])([F:10])[F:9])=[N:6][CH:7]=1.[CH:12]([Sn](CCCC)(CCCC)CCCC)=[CH2:13]>CN(C=O)C.C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:9][C:8]([F:11])([F:10])[C:5]1[CH:4]=[CH:3][C:2]([CH:12]=[CH2:13])=[CH:7][N:6]=1 |f:2.3,^1:40,42,61,80|
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Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
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BrC=1C=CC(=NC1)C(F)(F)F
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Name
|
DMF THF
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Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O.C1CCOC1
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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C(=C)[Sn](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
135 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction mixture was degassed
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen for 5 min
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Duration
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5 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with water
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure (Caution: product may be volatile)
|
Type
|
CUSTOM
|
Details
|
the residue was purified by SiO2 chromatography (100-200 mesh, eluent: hexane-ethyl acetate gradient)
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Type
|
CONCENTRATION
|
Details
|
The requisite fractions were concentrated below 40° C. under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NC=C(C=C1)C=C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 1324.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |